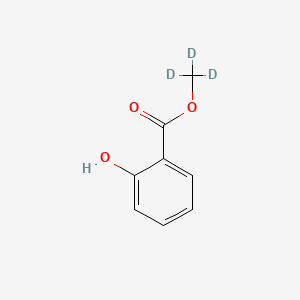

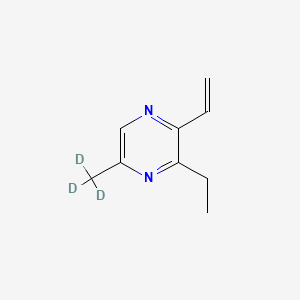

MethylSalicylate-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

MethylSalicylate-d3, also known as 2-hydroxybenzoic acid methyl ester-d3, is a deuterated form of methyl salicylate. This compound is an organic ester that is naturally produced by many species of plants, particularly wintergreens. It is widely used in various applications, including as a flavoring agent, fragrance, and in medicinal products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

MethylSalicylate-d3 can be synthesized through the esterification of salicylic acid with methanol-d3 in the presence of an acid catalyst. A common method involves the use of concentrated sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of a novel sulfated iron oxide-zirconia catalyst. This method is advantageous as it avoids the use of harmful alkylating agents and chemicals. The reaction is carried out at elevated temperatures (around 120°C) with a high conversion rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

MethylSalicylate-d3 undergoes various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Common Reagents and Conditions

Esterification: Concentrated sulfuric acid, methanol-d3, reflux conditions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, heat.

Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.

Major Products Formed

Esterification: this compound.

Hydrolysis: Salicylic acid and methanol-d3.

Oxidation: Salicylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

MethylSalicylate-d3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.

Medicine: Incorporated in topical pain relievers as a counter-irritant to alleviate musculoskeletal pain.

Wirkmechanismus

MethylSalicylate-d3 exerts its effects primarily through its action as a counter-irritant. When applied topically, it causes irritation of the sensory nerve endings, which alters or offsets pain in the underlying muscles or joints. This mechanism is thought to mask the underlying musculoskeletal pain and discomfort . Additionally, in plants, it functions as a signaling molecule involved in systemic acquired resistance, triggering defense responses against pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl Salicylate: The non-deuterated form, widely used in similar applications.

Salicylic Acid: The parent compound, known for its use in acne treatment and as a precursor in the synthesis of aspirin.

Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, commonly used as an analgesic and anti-inflammatory agent.

Uniqueness

MethylSalicylate-d3 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy for studying molecular structures and dynamics. This isotopic labeling provides distinct advantages in research applications where precise molecular analysis is required .

Eigenschaften

Molekularformel |

C8H8O3 |

|---|---|

Molekulargewicht |

155.17 g/mol |

IUPAC-Name |

trideuteriomethyl 2-hydroxybenzoate |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i1D3 |

InChI-Schlüssel |

OSWPMRLSEDHDFF-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1O |

Kanonische SMILES |

COC(=O)C1=CC=CC=C1O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)